Isopropyl 3,4,5-trihydroxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of isopropyl 3,4,5-trihydroxybenzoate and related derivatives involves various chemical reactions under specific conditions. For instance, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate was synthesized using singlet oxygen induced by visible light, showcasing the complexity and innovative approaches in synthesizing such compounds (Sharma et al., 2022).
Molecular Structure Analysis
The molecular structure of derivatives similar to isopropyl 3,4,5-trihydroxybenzoate has been determined using techniques like X-ray crystallography. The crystal structure of 3,4,5-trihydroxybenzoic acid octyl ester dihydrate, for example, is triclinic, illustrating the detailed molecular arrangement and hydrogen bonding within these molecules (Jeffrey & Yeon, 1990).
Chemical Reactions and Properties
Isopropyl 3,4,5-trihydroxybenzoate and its derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. The electrochemical oxidation of 3,4-dihydroxybenzoic acid, for example, leads to the formation of benzofuran derivatives, indicating the potential for diverse chemical transformations (Moghaddam et al., 2006).
Physical Properties Analysis
The physical properties, including crystalline structure and phase transitions, have been studied extensively. The structure of 3,4,5-trihydroxybenzoic acid octyl ester dihydrate at 123 K shows a non-mesogenic amphiphilic molecule, providing insights into its physical state and stability under various conditions (Jeffrey & Yeon, 1990).
Chemical Properties Analysis
The chemical properties, such as acidity and reactivity, have been characterized through various studies. For instance, the synthesis and reactions of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones explore the steric effects and reactivity patterns, providing a deeper understanding of the chemical behavior of similar compounds (Deruiter et al., 1987).
Scientific Research Applications
Synthesis and Evaluation
Isopropyl 3,4,5-trihydroxybenzoate has been the subject of various synthesis studies. For instance, a study focused on the synthesis, characterization, and crystal structure analysis of a biologically relevant molecule closely related to Isopropyl 3,4,5-trihydroxybenzoate, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate. This study provided insights into the molecular interactions and the in silico drug likeness screening of the molecule, indicating its potential biomedical applications (Sharma et al., 2022).
Analytical Applications
Isopropyl 3,4,5-trihydroxybenzoate has been used in analytical applications, particularly in the development of photoelectrochemical methods for amperometric determination of related compounds like 3,4,5-trihydroxybenzoic acid. This method, involving a photoelectrochemical platform sensitive to the concentration of the compound, was successfully applied to determine its concentration in various samples, demonstrating its potential as a tool for quantitative analysis (Lima et al., 2022).
Chemical Properties and Reactions
The structural and chemical properties of compounds related to Isopropyl 3,4,5-trihydroxybenzoate have been a subject of research. For instance, a study focused on the density functional theory (DFT) analysis of hydroxybenzoic acids, including 3,4,5-trihydroxybenzoic acid, revealed insights into their structures and reactions with radicals like .OH and O2-. This study highlighted how these compounds react differently with various radicals, providing a deeper understanding of their chemical behavior (Nsangou et al., 2008).
Antioxidant Applications
The antioxidant properties of compounds related to Isopropyl 3,4,5-trihydroxybenzoate, such as methyl 3,4,5-trihydroxybenzoate, have been synthesized and evaluated, indicating their potential as additives in various applications like natural rubber composites. This demonstrates the compound's utility in enhancing the properties of materials through its antioxidant activity (Zidan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,11-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGSOSAONMOPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150554 | |
Record name | Isopropyl 3,4,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3,4,5-trihydroxybenzoate | |
CAS RN |
1138-60-9 | |
Record name | Isopropyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1138-60-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropyl 3,4,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3N4U82G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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